- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8

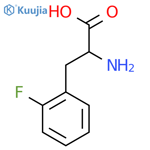

Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)

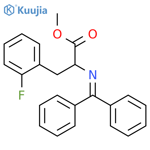

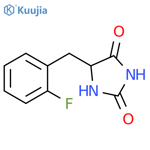

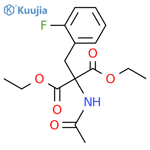

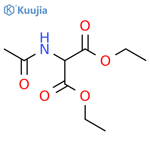

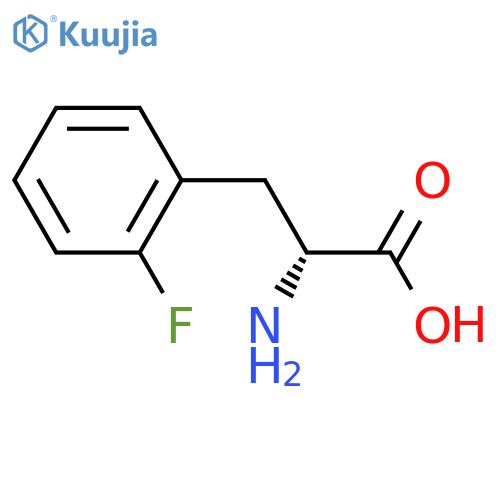

97731-02-7 structure

Nom du produit:(R)-2-Amino-3-(2-fluorophenyl)propanoic acid

Numéro CAS:97731-02-7

Le MF:C9H10FNO2

Mégawatts:183.179605960846

MDL:MFCD00066447

CID:61909

PubChem ID:716322

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Propriétés chimiques et physiques

Nom et identifiant

-

- (R)-2-Amino-3-(2-fluorophenyl)propanoic acid

- o-Fluoro-D-phenylalanine

- D-2-Fluorophe

- 3-(2-Fluoropheny)-D-alanine

- 2-Fluoro-D-phenylalanine

- D-2-FLUOROPHENYLALANINE

- D-2-F-Phe-OH

- H-D-Phe(2-F)-OH

- 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)

- 2-FLUORO-D-PHE

- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid

- (R)-2-Fluorophenylalanine Hydrochloride Salt

- H-D-Phe(2-F)-OH.HCl

- PubChem23304

- (r)-o-fluorophenylalanine

- D-2-Fluoro phenylalanine

- VZ24655

- AM83328

- RTR-0

- 2-Fluoro-D-phenylalanine (ACI)

- D

- AC-5822

- PD196711

- MFCD00066447

- CS-W010744

- (R)-2-Amino-3-(2-fluorophenyl)propanoicacid

- 122839-51-4

- (R)-3-(2-fluorophenyl)-2-aminopropanoic acid

- AS-14324

- 97731-02-7

- CHEBI:155832

- EN300-199908

- J-004866

- (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate

- DTXSID90924286

- AKOS016843018

- HY-W010028

- 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)

- SCHEMBL268942

-

- MDL: MFCD00066447

- Piscine à noyau: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1

- La clé Inchi: NYCRCTMDYITATC-MRVPVSSYSA-N

- Sourire: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O

Propriétés calculées

- Qualité précise: 219.046

- Masse isotopique unique: 219.046

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 3

- Complexité: 187

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -1.3

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 63.3

Propriétés expérimentales

- Couleur / forme: Poudre blanche

- Dense: 1.293

- Point de fusion: 242-252°C

- Point d'ébullition: 308.1±32.0 °C at 760 mmHg

- Point d'éclair: 140.1±25.1 °C

- Le PSA: 63.32000

- Le LogP: 2.28240

- Solubilité: Pas encore déterminé

- Rotation spécifique: 14 º (c=1% in H2O)

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Wgk Allemagne:3

- Instructions de sécurité: S22;S24/25

-

Identification des marchandises dangereuses:

- Conditions de stockage:Store at room temperature

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27524-1g |

2-Fluoro-D-phenylalanine, 99+% |

97731-02-7 | 99+% | 1g |

¥3113.00 | 2023-02-24 | |

| Enamine | EN300-199908-0.5g |

(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |

97731-02-7 | 95% | 0.5g |

$54.0 | 2023-09-16 | |

| Enamine | EN300-199908-50.0g |

(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |

97731-02-7 | 95% | 50g |

$1479.0 | 2023-06-06 | |

| Chemenu | CM100670-25g |

D-2-Fluorophenylalanine |

97731-02-7 | 98% | 25g |

$*** | 2023-05-29 | |

| MedChemExpress | HY-W010028-1g |

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |

97731-02-7 | 1g |

¥200 | 2024-04-15 | ||

| MedChemExpress | HY-W010028-5g |

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |

97731-02-7 | 99.19% | 5g |

¥296 | 2024-07-20 | |

| eNovation Chemicals LLC | D504433-5g |

2-Fluoro-D-phenylalanine |

97731-02-7 | 97% | 5g |

$140 | 2024-05-24 | |

| Apollo Scientific | PC8358-10g |

2-Fluoro-D-phenylalanine |

97731-02-7 | 98% | 10g |

£121.00 | 2023-09-02 | |

| TRC | F401680-50mg |

2-Fluoro-D-phenylalanine |

97731-02-7 | 50mg |

$ 65.00 | 2022-06-05 | ||

| Apollo Scientific | PC8358-1g |

2-Fluoro-D-phenylalanine |

97731-02-7 | 98% | 1g |

£44.00 | 2023-09-02 |

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Méthode de production

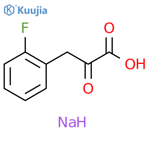

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water

2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Trifluoroacetic acid

2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Référence

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase , D-Amino acid amidase Solvents: Water ; 8 h, pH 8, 40 °C

Référence

- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Zinc acetate Solvents: Methanol

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

Référence

- Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimic, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8

Synthetic Routes 5

Conditions de réaction

1.1 Catalysts: 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ; 2 d, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C

1.3 Reagents: Diisopropylethylamine

1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C

1.3 Reagents: Diisopropylethylamine

1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C

Référence

- Antibacterials and/or modulators of biofilm formation and methods of using the same, United States, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Référence

- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Référence

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Référence

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: N-[3-[[[(1S)-3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl]oxy]methyl]phenyl]-N′-… Solvents: Dimethyl sulfoxide

1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide

1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide

Référence

- Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral converters, Bulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188

Synthetic Routes 10

Conditions de réaction

1.1 Catalysts: Racemase, alanine , Aminomutase, phenylalanine 2,3- Solvents: Water ; 20 h, pH 8.0, 31 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12

Référence

- Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis, Journal of Organic Chemistry, 2009, 74(18), 6953-6959

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Dichloromethane ; 24 h, rt

2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C

3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C

3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Référence

- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water

1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; acidified

1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C

1.2 Reagents: Perchloric acid Solvents: Water

1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; acidified

1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C

1.2 Reagents: Perchloric acid Solvents: Water

Référence

- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid Oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride

2.1 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water

Référence

- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8

Synthetic Routes 14

Conditions de réaction

Référence

- Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycine, Chemija, 1996, 19(4), 80-82

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Référence

- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Water

2.1 Solvents: Trifluoroacetic acid

3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

2.1 Solvents: Trifluoroacetic acid

3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Référence

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux

2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Référence

- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Acetic acid , Sodium acetate Solvents: Water ; 5 h, reflux; overnight, rt

2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux

3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux

3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Référence

- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Sodium ethoxide Solvents: Ethanol

1.2 Solvents: Ethanol

2.1 Reagents: Hydrogen bromide Solvents: Water

3.1 Solvents: Trifluoroacetic acid

4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Solvents: Ethanol

2.1 Reagents: Hydrogen bromide Solvents: Water

3.1 Solvents: Trifluoroacetic acid

4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Référence

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Référence

- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,

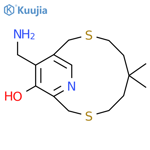

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials

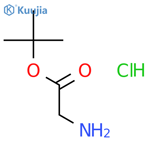

- 2-Amino-3-(2-fluorophenyl)propanamide

- 3,9-Dithia-12-azabicyclo[9.2.2]pentadeca-11,13,14-trien-15-ol, 14-(aminomethyl)-6,6-dimethyl-, (S)- (9CI)

- 1,3-diethyl 2-acetamidopropanedioate

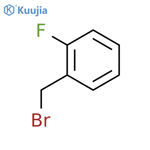

- 1-(bromomethyl)-2-fluorobenzene

- Glycine tert-butyl ester hydrochloride

- 5-[(2-fluorophenyl)methyl]-2,4-Imidazolidinedione

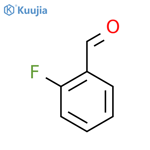

- 2-Fluorobenzaldehyde

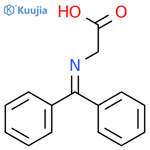

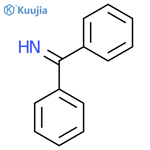

- Diphenylmethanimine

- Phenylalanine,2-fluoro-N-(trifluoroacetyl)- (9CI)

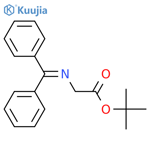

- N-(Diphenylmethylene)glycine tert-butyl ester

- N-(Diphenylmethylene)-2-fluoro-D-phenylalanine 1,1-dimethylethyl ester

- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-

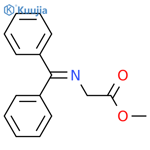

- DL-Phenylalanine, N-(diphenylmethylene)-2-fluoro-, methyl ester

- 2,4-IMIDAZOLIDINEDIONE, 5-[(2-FLUOROPHENYL)METHYLENE]-

- Glycine, N-(diphenylmethylene)-

- Propanedioic acid, (acetylamino)[(2-fluorophenyl)methyl]-, diethyl ester

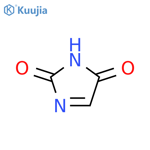

- Hydantoin

- 2-Amino-3-(2-fluorophenyl)propanoic acid

- Methyl 2-((diphenylmethylene)amino)acetate

- Benzenepropanoic acid, 2-fluoro-α-oxo-, sodium salt (1:1)

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Littérature connexe

-

1. α-Chymotrypsin-catalysed peptide synthesis using activated esters as acyl donorsToshifumi Miyazawa,Shin'ichi Nakajo,Miyako Nishikawa,Kiwamu Imagawa,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 1996 2867

-

Alison M. Hill,Betty L. Thompson Chem. Commun. 2003 1360

97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid) Produits connexes

- 1132-68-9(p-Fluoro-L-phenylalanine)

- 266360-60-5(2,4-Difluoro-D-Phenylalanine)

- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)

- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)

- 19883-77-3(3-Fluoro-L-phenylalanine)

- 110117-84-5(H-D-Phe(3-F)-OH)

- 33787-05-2(L-2,6-Difluorophenylalanine)

- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)

- 18125-46-7((2R)-2-amino-3-(4-fluorophenyl)propanoic acid)

- 19883-78-4(2-Fluoro-L-phenylalanine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid

Pureté:99%

Quantité:25g

Prix ($):174.0